molecular formula C8H6N2O3 B1331475 3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid CAS No. 7384-17-0

3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid

Cat. No. B1331475
CAS RN: 7384-17-0
M. Wt: 178.14 g/mol
InChI Key: BUCGZRNYKPSWMC-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid is a chemical compound that belongs to the class of indazole carboxylic acids. Indazole derivatives are of significant interest due to their pharmacological properties and their use in the synthesis of various heterocyclic compounds. The compound is characterized by the presence of an oxo group at the 3-position and a carboxylic acid group at the 4-position on the indazole ring.

Synthesis Analysis

The synthesis of related indazole carboxylic acids can be achieved through various pathways. For instance, isomeric 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acids have been synthesized from diethyl oxocyclohexanedicarboxylates . This method provides a route to obtain the tetrahydroindazole structure, which is closely related to the 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid structure.

Molecular Structure Analysis

The molecular structure of indazole carboxylic acids is crucial for their chemical behavior and biological activity. While the specific structure of 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid is not detailed in the provided papers, the structure of similar compounds has been determined using X-ray diffraction and quantum-chemical calculations . These techniques are essential for understanding the spatial arrangement of atoms within the molecule and predicting its reactivity.

Chemical Reactions Analysis

Indazole carboxylic acids can undergo various chemical reactions. For example, alkylation reactions can lead to the formation of different alkylated products depending on the reactant ratios . Nitration reactions can also occur, leading to the substitution of hydrogen atoms by nitro groups, which significantly alters the compound's properties . These reactions are indicative of the reactive nature of the indazole ring and the influence of substituents on its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The pK values of tetrahydroindazoles, which are related to the acidity of the compound, have been reported . These values are important for understanding the compound's behavior in different pH environments. Additionally, the dimerization of ethyl tetrahydro-3-oxoindazolecarboxylates in neutral iodine solution indicates the potential for intermolecular interactions leading to the formation of dimers .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Methods : The synthesis of these compounds involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Results : Several recently marketed drugs contain an indazole structural motif. Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Synthesis of Imidazole Containing Compounds

    • Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It has become an important synthon in the development of new drugs .
    • Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Antioxidant Potential

    • Application : Some indazole derivatives have been synthesized and evaluated for their antioxidant potential .
    • Methods : The compounds were synthesized and their antioxidant potential was evaluated using the DPPH assay . These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .
    • Results : The results indicated that these compounds have potential as antioxidants .
  • Anti-HIV Activity

    • Application : Indole derivatives, which are structurally similar to indazoles, have shown anti-HIV activity .
    • Methods : These compounds are synthesized and then tested for their ability to inhibit HIV .
    • Results : The results have shown that some indole derivatives can effectively inhibit HIV .
  • Antibacterial and Antimycobacterial Activities

    • Application : Imidazole derivatives, which are structurally similar to indazoles, have shown antibacterial and antimycobacterial activities .
    • Methods : These compounds are synthesized and then tested for their ability to inhibit bacterial and mycobacterial growth .
    • Results : The results have shown that some imidazole derivatives can effectively inhibit bacterial and mycobacterial growth .
  • Antidiabetic Activities

    • Application : Some imidazole derivatives have been synthesized and evaluated for their antidiabetic activities .
    • Methods : The compounds were synthesized and their antidiabetic potential was evaluated using appropriate assays .
    • Results : These compounds showed good potential as antidiabetic agents .

Safety And Hazards

“3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid” is considered hazardous. It may cause skin irritation, eye irritation, and may be harmful if swallowed . It is classified as Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1 .

properties

IUPAC Name

3-oxo-1,2-dihydroindazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-6-4(8(12)13)2-1-3-5(6)9-10-7/h1-3H,(H,12,13)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCGZRNYKPSWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70994962
Record name 3-Hydroxy-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid

CAS RN

7384-17-0
Record name 2,3-Dihydro-3-oxo-1H-indazole-4-carboxylic acid
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Record name 7384-17-0
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Record name 3-Hydroxy-1H-indazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Suradkar, R Shekhar, A Gangwal, L Sahu… - Journal of Population …, 2023 - jptcp.com
Inflammation is a complicated biological reaction to damaging stimuli such as infections, poisons, and physical damage. NSAIDs and corticosteroids are commonly used to manage …
Number of citations: 2 jptcp.com
AIAOFS NEWER - researchgate.net
Inflammation is a complicated biological reaction to damaging stimuli such as infections, poisons, and physical damage. NSAIDs and corticosteroids are commonly used to manage …
Number of citations: 0 www.researchgate.net
S Mahalakshmi, VS Sruthi, NG Babu… - … Journal for Research …, 2019 - papers.ssrn.com
Curcuma longa commonly known as turmeric belongs to the family Zingiberaceae. It is mainly used for treating chronic diseases especially Diabetes mellitus. The present study aims at …
Number of citations: 2 papers.ssrn.com

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